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Compound of Interest

Compound Name: trans-Anol

Cat. No.: B1235108 Get Quote

1.0 Introduction

Trans-anethole is a naturally occurring aromatic compound and the primary flavor component

of anise, star anise, and fennel.[1] Characterized by its distinct sweet, licorice-like flavor, trans-

anethole is approximately 13 times sweeter than sucrose.[1] In the pharmaceutical industry, it

serves as an effective excipient for masking the unpleasant, often bitter, taste of active

pharmaceutical ingredients (APIs).[2] Improving the palatability of oral dosage forms is critical

for enhancing patient compliance, particularly in pediatric and geriatric populations.[2] These

application notes provide researchers, scientists, and drug development professionals with the

essential data and protocols for effectively utilizing trans-anethole in pharmaceutical

formulations.

2.0 Physicochemical Properties and Data

Trans-anethole is a colorless to pale yellow liquid or crystalline solid with a low melting point.[3]

Its poor aqueous solubility and high solubility in alcohols and oils are key considerations for

formulation development.[1][4]

Table 1: Physicochemical Properties of Trans-Anethole
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Property Value References

Chemical Name
1-Methoxy-4-[(1E)-prop-1-
en-1-yl]benzene

[3]

Molecular Formula C₁₀H₁₂O [3]

Molecular Weight 148.20 g/mol [3]

CAS Number 4180-23-8 [3]

Appearance
Colorless to pale yellow liquid

or crystalline solid
[3][5]

Odor Sweet, anise, licorice-like [3][6]

Taste Sweet, warm, anise-like [3][7]

Melting Point 20-23 °C [3][5]

| Boiling Point | 234-237 °C |[3] |

Table 2: Solubility of Trans-Anethole in Common Pharmaceutical Solvents

Solvent Solubility References

Water
Practically Insoluble (~0.11
mg/mL)

[8]

Ethanol (96%) Freely Soluble (500 mg/mL) [3][9]

Propylene Glycol Poorly Soluble [4][5]

Glycerin Poorly Soluble [4][5]

Chloroform / Ether Miscible [3]

| Oils (Fixed) | Miscible |[5] |

Table 3: Recommended Concentration & Safety Profile
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Parameter Value / Range References

Typical Use Level
(Flavoring)

0.1% - 1.0% w/v (as a
starting point for
evaluation)

[10]

General Range (Liquid

Flavors)
0.5% - 0.75% w/v [2]

FEMA GRAS Number 2086 [3]

Oral LD₅₀ (Rabbit) 2090 mg/kg [5]

| NOAEL (Rat) | 120 mg/kg/day |[11] |

3.0 Mechanism of Action: Sweet Taste Perception

The sweet taste of trans-anethole is perceived through the canonical taste signaling pathway

located in Type II taste receptor cells on the tongue. The process begins when a sweet

molecule, like trans-anethole, binds to the T1R2/T1R3 G-protein coupled receptor (GPCR).

This activation initiates a downstream cascade involving the G-protein gustducin, which in turn

activates Phospholipase C β2 (PLCβ2). PLCβ2 generates inositol trisphosphate (IP₃),

triggering the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The

subsequent increase in cytosolic Ca²⁺ opens the TRPM5 ion channel, leading to cell

depolarization and the release of ATP, which acts as a neurotransmitter to signal the perception

of sweetness to the brain.

Canonical Sweet Taste Signaling Pathway.

4.0 Formulation Considerations

The primary challenge in formulating with trans-anethole is its hydrophobicity. Direct addition to

aqueous systems will result in poor dispersion and phase separation. The following strategies

are recommended:

Co-solvents: Utilize a water-miscible solvent in which trans-anethole is freely soluble, such

as ethanol or propylene glycol, to create a concentrated stock solution before addition to the

main aqueous vehicle.
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Emulsification: For systems where co-solvents are undesirable or insufficient, an emulsifying

agent (e.g., Polysorbate 80) can be used to create a stable oil-in-water emulsion. High-shear

mixing or homogenization is often required to achieve the desired droplet size and stability.

Light and Air Sensitivity: Trans-anethole can degrade when exposed to light, heat, and air.[5]

Formulations should be manufactured under controlled conditions and stored in light-

resistant, well-sealed containers. The use of antioxidants may also be considered.

Decision-Making Workflow for Incorporating Trans-Anethole.

Protocols: Implementation and Evaluation
Protocol 1: Incorporation of Trans-Anethole into an Aqueous Oral Liquid

Objective: To prepare a homogeneous oral liquid formulation containing trans-anethole for

taste-masking evaluation.

Method A: Using a Co-solvent (Ethanol)

Prepare Stock Solution: Accurately weigh 1.0 g of trans-anethole and dissolve it in ethanol

(96%) to a final volume of 10.0 mL in a volumetric flask. This creates a 10% w/v stock

solution.

Vehicle Preparation: Prepare the aqueous drug vehicle containing the API, sweetener, buffer,

and other excipients, leaving some volume for the flavor solution.

Incorporation: While stirring the main vehicle vigorously, slowly add the required volume of

the trans-anethole stock solution to achieve the target final concentration (e.g., for a 0.1%

w/v final concentration, add 1 mL of stock solution to 99 mL of vehicle).

Final Volume: Adjust to the final volume with the remaining vehicle base.

Mixing: Mix thoroughly for at least 15 minutes to ensure homogeneity.

Method B: Using an Emulsifier and Homogenization

Prepare Oil Phase: In a small beaker, mix the required mass of trans-anethole with an

appropriate emulsifier (e.g., Polysorbate 80) at a ratio typically between 2:1 and 1:1
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(flavor:emulsifier).

Prepare Aqueous Phase: Prepare the aqueous drug vehicle as described in Method A.

Create Crude Emulsion: While mixing the aqueous phase with a high-shear mixer, slowly

add the oil phase. Continue mixing for 5-10 minutes to form a crude emulsion.

Homogenization: Pass the crude emulsion through a high-pressure homogenizer to reduce

the oil droplet size and create a stable, fine emulsion.

Final Mixing: Gently stir the final formulation to ensure uniformity.

Protocol 2: Sensory Evaluation of Taste Masking Efficacy (Flavor Profile Method)

Objective: To quantitatively assess the effectiveness of trans-anethole in masking the bitterness

of an API using a trained sensory panel.

Panelist Selection: Recruit 8-12 healthy adult volunteers. Screen for taste acuity and train

them to identify and rate the intensity of bitterness and sweetness on a standardized scale

(e.g., a 15-point scale where 0 = None, 5 = Moderate, 10 = Strong, 15 = Very Strong).

Sample Preparation: Prepare the following samples, coded with random three-digit numbers:

Control (Bitter API): The API in the vehicle without any flavoring agent.

Test Formulation: The API in the vehicle with trans-anethole.

Placebo: The vehicle without the API or flavor.

Evaluation Procedure:

Panelists rinse their mouths with purified water.

A measured dose (e.g., 5 mL) of the first sample is taken into the mouth, held for 10

seconds, and then expectorated.

Panelists immediately rate the intensity of bitterness, sweetness, and any characteristic

aroma on the provided scale (Time 0).
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Panelists continue to rate the intensity of any aftertaste at set intervals (e.g., 1, 3, and 5

minutes).

A mandatory washout period of at least 10 minutes between samples is enforced, during

which panelists consume purified water and unsalted crackers.

Data Analysis: Analyze the mean intensity scores for each attribute at each time point. A

significant reduction in the bitterness score for the Test Formulation compared to the Control

indicates effective taste masking.

Sensory Evaluation Experimental Workflow.

Protocol 3: Stability Testing of Flavored Formulation

Objective: To evaluate the stability of the pharmaceutical formulation, ensuring the flavor profile

and API integrity are maintained over the product's shelf life.

Batch Preparation: Prepare at least three pilot-scale batches of the final formulation in the

proposed container-closure system.

Storage Conditions: Place samples from each batch into stability chambers under the

following conditions (as per ICH guidelines):

Real-Time Study: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH).

Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH.

Testing Schedule: Pull samples for analysis at predetermined time points.

Accelerated: 0, 1, 2, 3, and 6 months.

Real-Time: 0, 3, 6, 9, 12, 18, 24, and 36 months.

Parameters to Evaluate:

Physical: Appearance (color, clarity, phase separation), pH.
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Chemical: Assay of API, assay of trans-anethole (using a validated stability-indicating

HPLC method), degradation products.

Organoleptic: Sensory evaluation by a small, trained panel to detect any changes in flavor

intensity or character compared to a frozen control sample from Time 0.

5.0 Conclusion

Trans-anethole is a valuable and effective flavoring agent for masking the unpleasant taste of

APIs in pharmaceutical products. Its potent, sweet, and characteristic profile can significantly

improve the palatability of oral formulations, thereby promoting better patient adherence.

Successful incorporation requires careful consideration of its poor water solubility, necessitating

strategies such as the use of co-solvents or emulsification. Rigorous sensory evaluation and

stability testing are crucial to ensure the final product is both effective and maintains its desired

sensory characteristics throughout its shelf life.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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